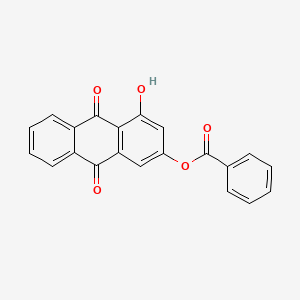
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is an organic compound that belongs to the anthraquinone family This compound is characterized by the presence of a hydroxy group and two keto groups on the anthracene ring, along with a benzoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted benzoate esters.
Applications De Recherche Scientifique
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the anthracene ring play a crucial role in its reactivity. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
Uniqueness
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoate ester groups allows for diverse chemical modifications and applications .
Propriétés
Numéro CAS |
64391-28-2 |
|---|---|
Formule moléculaire |
C21H12O5 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(4-hydroxy-9,10-dioxoanthracen-2-yl) benzoate |
InChI |
InChI=1S/C21H12O5/c22-17-11-13(26-21(25)12-6-2-1-3-7-12)10-16-18(17)20(24)15-9-5-4-8-14(15)19(16)23/h1-11,22H |
Clé InChI |
ICMMWCGXBCIIKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


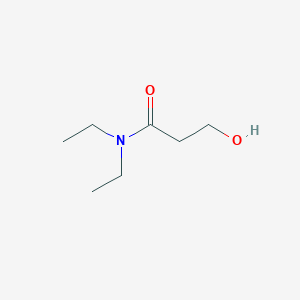
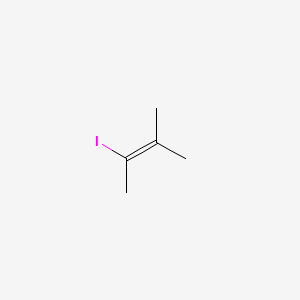
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
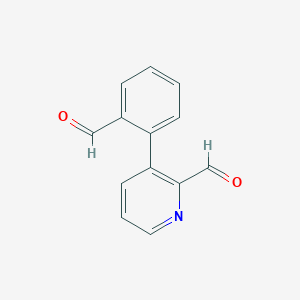
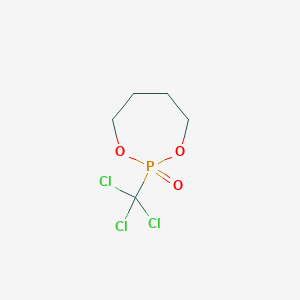

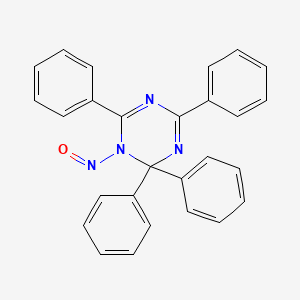
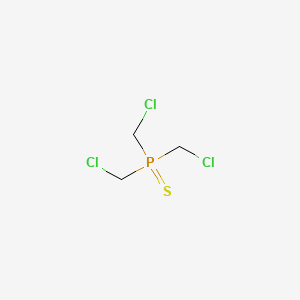
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
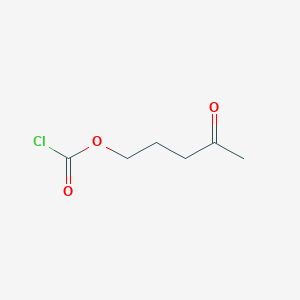
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

